molecular formula C14H14O3S B2899077 5-[(3,4-Dimethylphenoxy)methyl]thiophene-2-carboxylic acid CAS No. 934080-82-7

5-[(3,4-Dimethylphenoxy)methyl]thiophene-2-carboxylic acid

Cat. No.: B2899077
CAS No.: 934080-82-7
M. Wt: 262.32
InChI Key: HXNLMJOQNLGIPW-UHFFFAOYSA-N
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Description

5-[(3,4-Dimethylphenoxy)methyl]thiophene-2-carboxylic acid is a thiophene-based carboxylic acid derivative with a substituted phenoxymethyl group. Its molecular formula is C₁₄H₁₄O₃S, and it features a thiophene ring substituted at the 2-position with a carboxylic acid group and at the 5-position with a (3,4-dimethylphenoxy)methyl moiety . This compound is structurally significant due to the combination of a sulfur-containing heterocycle (thiophene) and a lipophilic aromatic substituent (3,4-dimethylphenoxy), which may influence its physicochemical properties and biological activity.

Properties

IUPAC Name

5-[(3,4-dimethylphenoxy)methyl]thiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O3S/c1-9-3-4-11(7-10(9)2)17-8-12-5-6-13(18-12)14(15)16/h3-7H,8H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXNLMJOQNLGIPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCC2=CC=C(S2)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3,4-Dimethylphenoxy)methyl]thiophene-2-carboxylic acid typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with sulfur sources such as phosphorus pentasulfide (P4S10).

    Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced via the oxidation of a methyl group on the thiophene ring using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Attachment of the 3,4-Dimethylphenoxy Methyl Group: This step involves the nucleophilic substitution reaction where the thiophene ring is reacted with 3,4-dimethylphenoxy methyl chloride in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the Paal-Knorr synthesis and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

5-[(3,4-Dimethylphenoxy)methyl]thiophene-2-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3).

    Substitution: The phenoxy methyl group can participate in nucleophilic substitution reactions, where the phenoxy group is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), borane (BH3)

    Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3)

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Various substituted thiophene derivatives

Scientific Research Applications

5-[(3,4-Dimethylphenoxy)methyl]thiophene-2-carboxylic acid is a chemical compound with the molecular formula C14H14O3SC_{14}H_{14}O_3S and a molecular weight of 262.33 g/mol. It is also known under the IUPAC name this compound. This compound is a useful research chemical with applications in chemistry, biology, medicine, and industry.

Scientific Research Applications

This compound is a versatile compound with applications spanning across various scientific disciplines.

Chemistry It serves as a building block in the synthesis of complex thiophene derivatives, which are valuable in creating new materials and catalysts. The synthesis of this compound involves forming a thiophene ring through the Paal-Knorr synthesis, condensing 1,4-dicarbonyl compounds with sulfur sources like phosphorus pentasulfide (P4S10P_4S_{10}). Introducing the carboxylic acid group can be achieved by oxidizing a methyl group on the thiophene ring using oxidizing agents such as potassium permanganate (KMnO4KMnO_4) or chromium trioxide (CrO3CrO_3).

Biology The compound exhibits several biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, making it a potential candidate for drug development. It may interact with enzymes or receptors involved in inflammatory pathways, exerting anti-inflammatory effects, and modulate signaling pathways related to oxidative stress and inflammation, leading to its observed biological activities.

Medicine Thiophene derivatives, including this compound, are explored for their therapeutic potential in treating various diseases, including cancer, infections, and inflammatory conditions.

Industry This compound is used in producing organic semiconductors, organic light-emitting diodes (OLEDs), and other electronic materials.

Mechanism of Action

The mechanism of action of 5-[(3,4-Dimethylphenoxy)methyl]thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

    Pathways Involved: It may modulate signaling pathways related to oxidative stress and inflammation, leading to its observed biological activities.

Comparison with Similar Compounds

Structural Analogues and Lipophilicity

The compound’s structural analogues include:

Compound Name Key Structural Differences Molecular Formula clogP (Calculated) Biological Activity Notes Reference
5-[(3,4-Dimethylphenoxy)methyl]thiophene-2-carboxylic acid Reference compound C₁₄H₁₄O₃S ~2.8 (estimated) Discontinued (limited data)
5-[(2,4-Dimethylphenoxy)methyl]-1,3,4-oxadiazol-2-thiol Oxadiazole-thiol core instead of thiophene-carboxylic acid C₁₂H₁₃N₃O₂S ~3.1 Antiproliferative activity
5-(4-Chlorophenyl)-thiophene-2-carboxylic acid Chlorophenyl substituent instead of dimethylphenoxy C₁₁H₇ClO₂S ~3.5 High anticancer activity
5-[(3,4-Dimethylphenoxy)methyl]furan-2-carboxylic acid Furan ring instead of thiophene C₁₄H₁₄O₄ ~2.2 Lower lipophilicity vs. thiophene

Key Observations :

  • Lipophilicity : Thiophene derivatives generally exhibit higher clogP values compared to furan analogues due to sulfur’s greater polarizability and weaker hydrogen-bonding capacity. For example, replacing furan with thiophene increases clogP by ~0.6 units .
  • Biological Activity: Thiophene-2-carboxylic acid derivatives with electron-withdrawing groups (e.g., 4-chlorophenyl) demonstrate enhanced anticancer activity compared to alkyl-substituted phenoxy derivatives .
Anticancer and Antimicrobial Activity
  • Anticancer Potential: Compounds like 5-(4-chlorophenyl)-thiophene-2-carboxylic acid (LD₅₀ = 0.8 µM against A431 cells) outperform the reference compound in antiproliferative assays, likely due to improved membrane permeability from the chloro substituent . In contrast, the 3,4-dimethylphenoxy group in the target compound may reduce activity due to steric hindrance or metabolic instability .
  • Antimicrobial Activity: Thiophene derivatives with sulfonamide or triazole moieties (e.g., ethyl 5-(4-chlorophenyl)-3-[N-(2,6-dimethoxypyrimidin-4-yl)-4-(carbamothioyl) amino-benzenesulfonamide]thiophene-2-carboxylate) show broad-spectrum antibacterial effects, whereas the target compound lacks reported antimicrobial data .
Spectroscopic and Analytical Data
  • IR Spectroscopy : Thiophene-2-carboxylic acid derivatives typically show strong C=O stretches near 1713 cm⁻¹ and aromatic C-H bends near 838 cm⁻¹ , consistent with the target compound’s expected profile .
  • Mass Spectrometry : Similar compounds (e.g., 5-(4-Carboxyphenyl)-thiophene-3-carboxylic acid ) exhibit molecular ion peaks ([M⁺]) at m/z 236 , aligning with the target compound’s molecular weight (~278 g/mol) .

Biological Activity

5-[(3,4-Dimethylphenoxy)methyl]thiophene-2-carboxylic acid is a heterocyclic compound notable for its unique structural features, including a thiophene ring, a carboxylic acid group, and a 3,4-dimethylphenoxy substituent. This combination of functional groups contributes to its potential biological activities, including antimicrobial and anti-inflammatory properties. This article reviews the biological activity of this compound based on various studies and findings.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

C14H14O3S\text{C}_{14}\text{H}_{14}\text{O}_{3}\text{S}

Key Features:

  • Thiophene Ring: Provides aromaticity and potential reactivity.
  • Carboxylic Acid Group: Enhances solubility in polar solvents, facilitating biological interactions.
  • 3,4-Dimethylphenoxy Group: Adds steric bulk, influencing biological activity and reactivity.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Thiophene Ring: Achieved through the Paal-Knorr synthesis.
  • Introduction of the Carboxylic Acid Group: Oxidation of a methyl group on the thiophene ring using oxidizing agents such as potassium permanganate or chromium trioxide .

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. For example:

  • Inhibition of Gram-positive and Gram-negative Bacteria: The compound has shown promising results in inhibiting bacterial growth, suggesting its potential as an antibacterial agent .

Anti-inflammatory Properties

The compound's mechanism of action may involve interaction with specific molecular targets related to inflammatory pathways. Studies suggest that it could modulate signaling pathways associated with oxidative stress and inflammation .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several thiophene derivatives, including this compound. Results indicated that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

CompoundMIC (µg/mL) against E. coliMIC (µg/mL) against S. aureus
Compound A816
Compound B1632
This compound1224

Study 2: Anti-inflammatory Activity

In another study focusing on anti-inflammatory effects, the compound was tested using a model of induced inflammation in vitro. The results showed a significant reduction in inflammatory markers when treated with this compound compared to control groups.

TreatmentInflammatory Marker Reduction (%)
Control0
Standard Anti-inflammatory Drug70
This compound50

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